molecular formula C19H26N2O2 B5572494 N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide

Cat. No. B5572494
M. Wt: 314.4 g/mol
InChI Key: DNQRXAXVDBMTQL-QZTJIDSGSA-N
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Description

Synthesis Analysis

The synthesis of N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide involves complex chemical reactions, starting from basic organic compounds to achieve the final product. The process explores variations in N-acyl, N-alkyl, and amino functions, utilizing chiral amino acids to introduce alkyl and aryl substituents, leading to a series of compounds with potent biological activities (Barlow et al., 1991).

Molecular Structure Analysis

The molecular structure of this compound has been characterized through various techniques, including crystallography and density functional theory (DFT) studies, providing insights into its stereochemistry and conformational preferences. The crystal structure analysis reveals the planarity of the amide unit and its conjugation with adjacent groups, contributing to its chemical reactivity and interactions (Umezono & Okuno, 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including catalytic hydrogenation and Claisen-Schmidt condensation, leading to the formation of novel compounds with diverse biological activities. These reactions underscore the compound's versatility in chemical synthesis and its potential as a precursor for more complex molecules (Kuznecovs et al., 2020).

Physical Properties Analysis

The physical properties of N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide, such as melting point, solubility, and crystal structure, have been extensively studied to understand its behavior under different conditions. These studies provide valuable information for handling and applying this compound in various scientific experiments (Moghadam & Amini, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for understanding the potential applications of this compound. Studies on its binding affinity, mechanism of action, and selectivity towards specific receptors highlight its significance in medicinal chemistry and drug design (Grimwood et al., 2011).

Scientific Research Applications

Synthesis and Biological Evaluation

One area of research involves the synthesis of a series of compounds related to N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide and their evaluation as opioid kappa agonists. These compounds have been studied for their potential in producing analgesic effects without the side effects associated with traditional opioids. For instance, the study by Barlow et al. (1991) details the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides as potent and selective kappa-opioid agonists, demonstrating their efficacy in analgesic applications Barlow et al., 1991.

Chemical Reactions and Mechanisms

Research by Getlik et al. (2013) on the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution presents a method for producing pyridin-4-yl α-substituted acetamide products, showcasing the chemical versatility and potential synthetic applications of related compounds Getlik et al., 2013.

Corrosion Inhibition

Yıldırım and Çetin (2008) explored the synthesis and evaluation of acetamide derivatives as corrosion inhibitors. This study highlights the utility of such compounds in protecting metals against corrosion, underscoring their importance in industrial applications Yıldırım & Çetin, 2008.

Pharmacological Characterization

The pharmacological characterization of related kappa-opioid receptor antagonists, as discussed by Grimwood et al. (2011), demonstrates the potential therapeutic applications of these compounds in treating conditions such as depression and addiction disorders Grimwood et al., 2011.

Selective Inhibition Studies

Research on selective inhibitors, such as the work by Garvey et al. (1997) on N-(3-(Aminomethyl)benzyl)acetamidine as a highly selective inhibitor of inducible nitric oxide synthase, showcases the potential of these compounds in targeted therapeutic applications Garvey et al., 1997.

properties

IUPAC Name

N-[(3S,4R)-1-(2,3-dihydro-1H-indene-5-carbonyl)-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-3-5-17-11-21(12-18(17)20-13(2)22)19(23)16-9-8-14-6-4-7-15(14)10-16/h8-10,17-18H,3-7,11-12H2,1-2H3,(H,20,22)/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQRXAXVDBMTQL-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)C(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide

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